Halonal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Halonal, also known as 2-bromo-2-chloro-1,1,1-trifluoroethane, is a halogenated hydrocarbon that has been used as a solvent, refrigerant, and fire extinguishing agent. It has been widely used in scientific research due to its unique properties and effectiveness in certain applications.

Aplicaciones Científicas De Investigación

Halonal has been widely used in scientific research due to its unique properties, including its ability to dissolve certain compounds and its effectiveness as a refrigerant. It has been used in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. In addition, Halonal has been used as a solvent in the analysis of organic compounds and as a refrigerant in cryogenic applications.

Mecanismo De Acción

The exact mechanism of action of Halonal is not fully understood, but it is believed to act as a central nervous system depressant. It is thought to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA receptors in the brain. This results in a decrease in neuronal activity and an overall calming effect on the body.

Biochemical and Physiological Effects:

Halonal has been shown to have a number of biochemical and physiological effects on the body. It has been found to cause a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate. In addition, Halonal has been shown to have an analgesic effect, reducing pain perception in the body. However, prolonged exposure to Halonal can lead to respiratory depression, hypotension, and even coma or death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Halonal in lab experiments is its effectiveness as a solvent for certain compounds. It is also relatively easy to obtain and use, making it a popular choice for researchers. However, Halonal has a number of limitations for lab experiments, including its potential for toxicity and its limited solubility for certain compounds. In addition, Halonal is a potent greenhouse gas and can contribute to climate change if not properly handled and disposed of.

Direcciones Futuras

There are a number of future directions for research involving Halonal. One area of interest is the development of new synthesis methods for Halonal that are more environmentally friendly and sustainable. In addition, there is ongoing research into the potential therapeutic uses of Halonal, particularly in the treatment of anxiety and other mental health disorders. Finally, there is a need for continued research into the potential health effects of Halonal exposure, particularly in occupational settings where exposure may be more common.

Conclusion:

In conclusion, Halonal is a halogenated hydrocarbon that has been widely used in scientific research due to its unique properties and effectiveness in certain applications. Its synthesis method is relatively simple and cost-effective, making it a popular choice for researchers. While the exact mechanism of action of Halonal is not fully understood, it is believed to act as a central nervous system depressant. Halonal has a number of biochemical and physiological effects on the body, and while it has advantages for lab experiments, it also has limitations and potential health risks. There are a number of future directions for research involving Halonal, including the development of new synthesis methods, therapeutic uses, and continued research into potential health effects.

Métodos De Síntesis

Halonal can be synthesized by the reaction of 1,1,1-trifluoroethane with bromine and chlorine in the presence of a catalyst. This reaction produces Halonal as a colorless liquid with a boiling point of 48.5°C and a density of 1.72 g/cm³. The synthesis of Halonal is relatively simple and cost-effective, making it a popular choice for scientific research applications.

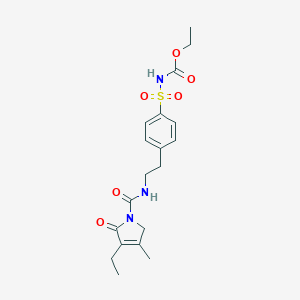

Propiedades

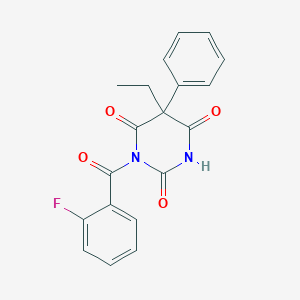

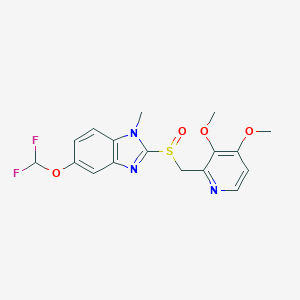

Número CAS |

106602-54-4 |

|---|---|

Nombre del producto |

Halonal |

Fórmula molecular |

C19H15FN2O4 |

Peso molecular |

354.3 g/mol |

Nombre IUPAC |

5-ethyl-1-(2-fluorobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C19H15FN2O4/c1-2-19(12-8-4-3-5-9-12)16(24)21-18(26)22(17(19)25)15(23)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H,21,24,26) |

Clave InChI |

XRWBYGPMIPXHBK-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |

SMILES canónico |

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |

Sinónimos |

halonal |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)